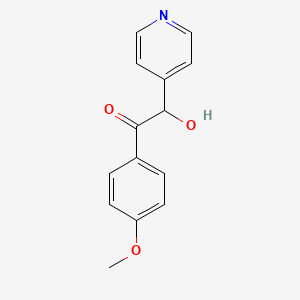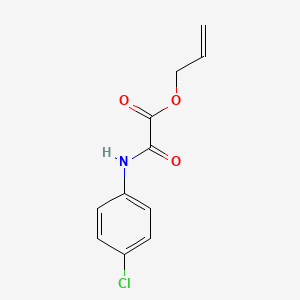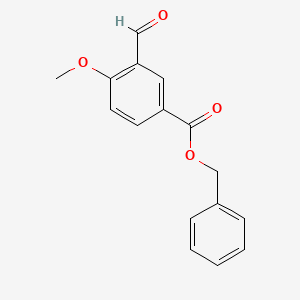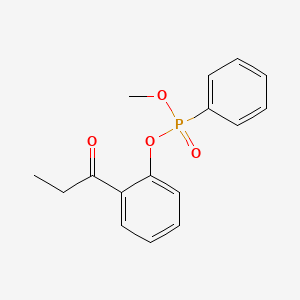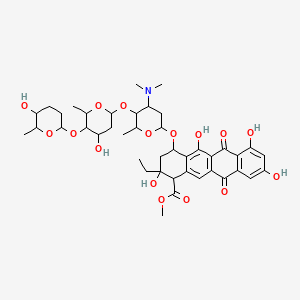![molecular formula C20H18O4S2 B14407503 1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene CAS No. 81064-10-0](/img/structure/B14407503.png)
1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene typically involves the reaction of 3,6-dimethyl-1,2-phenylenediamine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(1,2-Phenylene)disulfonyl]dibenzene
- 1,1’-[(4-Methyl-1,2-phenylene)disulfonyl]dibenzene
- 1,1’-[(1,3-Phenylene)disulfonyl]dibenzene
Uniqueness
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is unique due to the presence of the 3,6-dimethyl substituents on the phenylene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
81064-10-0 |
|---|---|
Fórmula molecular |
C20H18O4S2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2,3-bis(benzenesulfonyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C20H18O4S2/c1-15-13-14-16(2)20(26(23,24)18-11-7-4-8-12-18)19(15)25(21,22)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Clave InChI |
YCMAJYQBRLSEES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
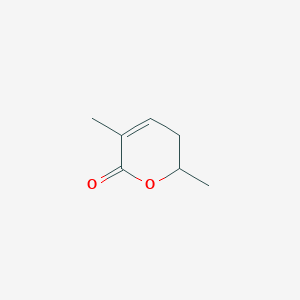
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)

